molecular formula C3H3NOS B3271258 Thiazol-4-ol CAS No. 54441-11-1

Thiazol-4-ol

Cat. No.: B3271258
CAS No.: 54441-11-1
M. Wt: 101.13 g/mol
InChI Key: SYXIINHHRQQNGK-UHFFFAOYSA-N
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Description

Thiazol-4-ol is a heterocyclic organic compound that contains a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazol-4-ol can be synthesized through several methods, including the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. Another method is the Cook–Heilbron synthesis, which uses α-aminonitriles and dithioformic acid or dithiophenacetic acid to produce 5-aminothiazoles . Additionally, microwave-assisted synthesis has been employed to enhance the efficiency and yield of thiazole derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves eco-friendly methods such as microwave irradiation techniques. These methods not only improve the yield but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Scientific Research Applications

Thiazol-4-ol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Thiazol-4-ol is structurally similar to other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

What sets this compound apart from these compounds is its specific substitution pattern and the presence of a hydroxyl group at the fourth position of the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making this compound a valuable compound for various applications .

Properties

IUPAC Name

1,3-thiazol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-3-1-6-2-4-3/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXIINHHRQQNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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